2-(1H-imidazol-1-yl)thiophen-3-amine
Description
Properties
Molecular Formula |
C7H7N3S |
|---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
2-imidazol-1-ylthiophen-3-amine |
InChI |
InChI=1S/C7H7N3S/c8-6-1-4-11-7(6)10-3-2-9-5-10/h1-5H,8H2 |
InChI Key |
USRFMKWNPLCINM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1N)N2C=CN=C2 |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 2-(1H-imidazol-1-yl)thiophen-3-amine exhibit antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Minimum Inhibitory Concentration (MIC) µg/mL | Activity Type |
|---|---|---|
| Compound A | ≤ 0.25 | Anti-MRSA |
| Compound B | 4 | Anti-MRSA |
| Compound C | ≤ 0.25 | Antifungal against C. neoformans |
These findings suggest that modifications to the imidazole ring can enhance antibacterial efficacy significantly .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it can act as an inhibitor of heme oxygenase-1 (HO-1), which is overexpressed in many tumors and correlates with poor prognosis and chemoresistance.
Case Study : In vitro evaluations indicated that certain derivatives exhibited potent activity against various cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG) cells. Notably, one derivative showed significant inhibition of cell proliferation at low concentrations .
Material Science
In industrial applications, 2-(1H-imidazol-1-yl)thiophen-3-amine is utilized in the development of advanced materials, including polymers and catalysts. Its unique chemical structure allows for the creation of materials with specific properties tailored for particular applications.
Example : The compound has been incorporated into polymer matrices to enhance thermal stability and electrical conductivity, making it suitable for use in electronic devices .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
| Compound Name | Molecular Formula | Key Features | Reference |
|---|---|---|---|
| 2-(1H-Imidazol-1-yl)thiophen-3-amine | C₇H₇N₃S | Thiophene core with imidazole (C2) and amine (C3); minimal steric bulk | |
| 2-(1H-Imidazol-1-yl)ethylamine | C₁₀H₁₃N₃S | Ethyl linker between imidazole and thiophene; additional methylamine group | |
| MMV1 (N-[(oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine) | C₁₅H₁₆N₆OS₂ | Imidazo-thiadiazole fused system; oxane substituent enhances hydrophilicity | |
| MMV3 (6-(5-bromopyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-...) | C₁₄H₁₃BrN₆ | Bromopyridine and propyl-imidazole substituents; halogenation for stability |
Key Observations :
- Steric and Electronic Profiles : The target compound lacks extended alkyl or aryl substituents present in MMV1 and MMV3, which may reduce steric hindrance but limit solubility compared to MMV1’s oxane group .
- Biological Potential: MMV1 and MMV3 are explicitly described as inhibitors (e.g., CntA inhibitors), suggesting that imidazole-thiophene hybrids may target microbial enzymes. The target compound’s simpler structure could serve as a scaffold for optimizing such activity .
Preparation Methods
Thiophene Ring Formation via Active Methylene Intermediates
A validated approach involves constructing the thiophene core from active methylene precursors. For example, 2-(1H-benzo[d]imidazol-2-yl)acetonitrile reacts with α-halocarbonyl compounds in dimethylformamide (DMF) under basic conditions (KOH) to yield thiophene derivatives. Adapting this method, malononitrile or ethyl cyanoacetate could serve as the active methylene component, reacting with a halogenated imidazole precursor to form the thiophene-imidazole scaffold.
Key Reaction Conditions
-
Solvent: DMF or 1,4-dioxane
-
Base: Potassium hydroxide (KOH)
-
Temperature: Room temperature to 120°C
This method benefits from operational simplicity but requires careful control of stoichiometry to avoid polymerization byproducts.
Transition Metal-Catalyzed Cross-Coupling Approaches
Palladium-Catalyzed C–N Bond Formation
The palladium-catalyzed amination of halogenated heterocycles, as demonstrated for bromoimidazoles, offers a viable route to install the imidazole group onto a pre-formed thiophene ring. Using Pd-P4/L4 (1–2 mol%) with lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (THF), aryl amines couple efficiently with bromothiophenes at room temperature.
Optimized Protocol for Imidazole Coupling
-
Substrate: 2-Bromo-3-aminothiophene
-
Catalyst System: Pd-P4 (2 mol%), L4 ligand (2 mol%)
-
Base: LHMDS (2.2 equiv)
-
Solvent: THF
This method excels in regioselectivity and functional group tolerance, accommodating electron-withdrawing and donating substituents.
Sonogashira Coupling for Alkyne Intermediates
Propargylic ureas, as described in intramolecular hydroamidation reactions, can be adapted for intermolecular coupling. By reacting 2-ethynyl-3-aminothiophene with imidazole-containing isocyanates under BEMP catalysis (5 mol% in CH₃CN), the imidazole-thiophene linkage forms at 40°C within 1 hour.
Advantages:
Direct Amination Techniques
Electrophilic Amination of Thiophene-Imidazole Intermediates
Introducing the amine group at the 3-position of thiophene can be achieved via nitration followed by reduction. For instance, 2-(1H-imidazol-1-yl)thiophen-3-nitro undergoes hydrogenation (H₂/Pd-C) in ethanol to yield the target amine. This method mirrors the hydrogenation step in the synthesis of N-(3-aminopropyl)imidazole.
Critical Parameters
Buchwald-Hartwig Amination
For substrates bearing halogen atoms at the 3-position, Pd-catalyzed coupling with ammonia equivalents (e.g., benzophenone imine) enables direct amination. After coupling, acidic hydrolysis releases the free amine. This method avoids protective groups and achieves high atom economy.
Comparative Analysis of Methodologies
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization | DMF/KOH, 120°C | 55–93% | Simple setup, scalable | Limited to specific precursors |
| Pd-Catalyzed Coupling | Pd-P4/L4, THF, rt | 85–87% | High regioselectivity, mild conditions | Costly catalysts |
| Direct Amination | H₂/Pd-C, EtOH, 3 atm | 70–90% | No protective groups needed | Requires nitro intermediate |
Q & A
Q. Optimization Strategies :
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Time | Key Conditions | Reference |
|---|---|---|---|---|
| Traditional reflux | 65–70 | 6–8 h | DMF, K₂CO₃, 80°C | |
| Microwave-assisted | 80–85 | 15 min | DMF, MW (300 W), 100°C |
Which spectroscopic and crystallographic methods are most effective for characterizing 2-(1H-imidazol-1-yl)thiophen-3-amine?
Q. Basic Research Focus
- Spectroscopy :
- Crystallography :
How do structural modifications influence the antifungal activity of 2-(1H-imidazol-1-yl)thiophen-3-amine?
Advanced Research Focus
Key SAR insights from analogous compounds:
- Aromatic substituents : Biphenyl esters enhance activity against Candida spp. by improving CYP51 binding (IC₅₀ = 0.8 µM vs. 5.2 µM for unsubstituted derivatives) .
- Halogenation : 4-Chloro substitution on the phenyl ring increases logP (hydrophobicity), boosting membrane penetration .
- Stereochemistry : (S)-enantiomers show 3–5× higher activity than (R)-isomers due to optimized steric fit in fungal CYP51 .
Q. Table 2: Antifungal Activity of Derivatives
| Substituent | Target Enzyme (IC₅₀, µM) | Candida albicans MIC (µg/mL) | Reference |
|---|---|---|---|
| Biphenyl ester | 0.8 | 1.2 | |
| 4-Chlorophenyl | 1.5 | 2.8 | |
| Unsubstituted | 5.2 | 12.4 |
What computational methods are used to model interactions between 2-(1H-imidazol-1-yl)thiophen-3-amine and biological targets?
Q. Advanced Research Focus
- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding poses in CYP51. Key interactions:
- DFT calculations : B3LYP/SDD models optimize geometry and electronic properties. Dihedral angles (e.g., C1-C2-C3 = 121.4°) correlate with steric hindrance in enzyme pockets .
How can contradictions in biological activity data across studies be resolved?
Advanced Research Focus
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., CLSI M27 for antifungal testing) .
- Crystal polymorphism : Use PXRD to verify phase purity; polymorphs alter solubility and bioavailability .
- Data normalization : Report activity relative to positive controls (e.g., fluconazole) and account for cytotoxicity (e.g., U937 cell assays) .
What strategies exist for improving the selectivity and reducing off-target toxicity of 2-(1H-imidazol-1-yl)thiophen-3-amine derivatives?
Q. Advanced Research Focus
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to reduce hepatic toxicity .
- Targeted delivery : Conjugate with PEGylated nanoparticles to enhance fungal cell uptake .
- Selectivity screening : Compare inhibitory activity against human CYP3A4 vs. fungal CYP51 to minimize drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
